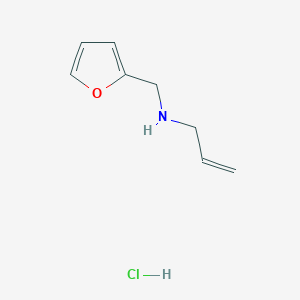
(Furan-2-ylmethyl)(prop-2-en-1-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Furan-2-ylmethyl)(prop-2-en-1-yl)amine hydrochloride” is a chemical compound that has been studied for its potential cognitive enhancing properties . It is a partially reversible inhibitor of hMAO-B, a type of enzyme that plays a key role in the metabolism of monoamine neurotransmitters .
Synthesis Analysis
The synthesis of this compound involves the use of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates . The exact method of synthesis was not found in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a prop-2-en-1-yl group, and an amine group . The InChI code for this compound is 1S/C9H13NO/c1-3-6-10(2)8-9-5-4-7-11-9/h3-5,7H,1,6,8H2,2H3 .Chemical Reactions Analysis
The compound has been evaluated for its inhibition profile of monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) using a fluorimetric method . The compound is a partially reversible inhibitor of hMAO-B .Physical And Chemical Properties Analysis
The compound has a molecular weight of 151.21 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Cognitive Enhancement
This compound has been studied as a potential cognitive enhancer . It is believed to enhance monoaminergic transmission and has neuroprotective properties . These properties make it a promising therapeutic strategy in cognitive impairment in Alzheimer’s disease (AD) and other dementias .
Monoamine Oxidase Inhibitor
The compound is a partially reversible inhibitor of human Monoamine Oxidase-B (hMAO-B) . Monoamine oxidase inhibitors (MAOIs) are able to enhance monoaminergic transmission and have neuroprotective properties .
Neurophysiological Effects
The effects of this compound were evaluated on the basic synaptic transmission, long-term potentiation (LTP), and excitability in the dentate gyrus (DG) of the hippocampus of anesthetized rats . This suggests potential applications in the study of neurophysiology and neurological disorders.
Drug Development
The compound has moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . This makes it a potential candidate for further development into a therapeutic drug.
Enzyme Inhibition
Although not directly related to the exact compound, similar structures have shown enzyme inhibition properties . This suggests potential applications in the development of enzyme inhibitors.
Antibacterial Activity
Again, while not directly related to the exact compound, similar structures have been synthesized and screened for in-vitro activity against Staphylococcus aureus . This suggests potential applications in the development of new antibacterial agents.
Mécanisme D'action
The compound’s mechanism of action is related to its ability to inhibit monoamine oxidase-B (MAO-B), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters . By inhibiting MAO-B, the compound can enhance monoaminergic transmission, which is linked to cognitive processes .
Safety and Hazards
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h2-4,6,9H,1,5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAKDCCLSPOXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)prop-2-en-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




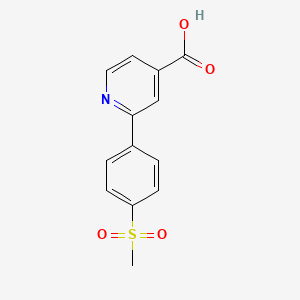
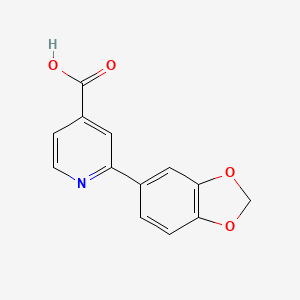


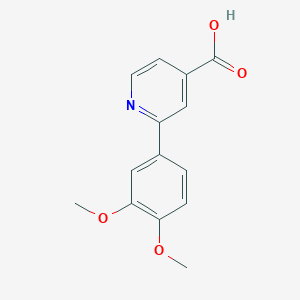
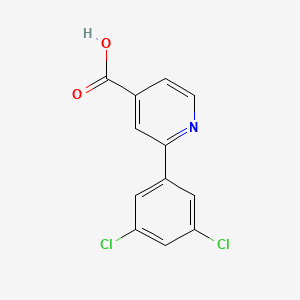

amine](/img/structure/B6361599.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)
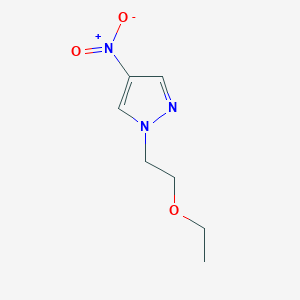
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)